molecular formula C9H7F5 B1453458 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene CAS No. 1138445-51-8

2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene

Cat. No. B1453458
CAS RN: 1138445-51-8
M. Wt: 210.14 g/mol
InChI Key: UILUWLWARMAWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene, also known as 1,3,4-trifluoro-2-(1,1-difluoropropyl)benzene, is an organic compound with the molecular formula C8H5F5 and a molecular weight of 192.12 g/mol. It is a colorless, crystalline solid with a sweet, pungent odor. It is insoluble in water, but soluble in most organic solvents. 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene is a versatile compound with a wide range of applications in the fields of organic synthesis, medical research, and industrial chemistry.

Scientific Research Applications

Antibacterial Agents in Bioorganic Chemistry

2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene: has been explored for its potential use in the development of new antibacterial agents. In bioorganic chemistry, derivatives of this compound have shown promise as inhibitors of the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), an enzyme crucial for the isoprenoid biosynthesis in bacteria . This pathway is an attractive target for antibacterial drug development due to its absence in humans, reducing the risk of off-target effects.

Cell Biology Research

In cell biology, fluorinated compounds like 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene are valuable for studying cell membrane dynamics due to their stability and resistance to metabolic degradation. They can be used as analogs of naturally occurring lipids to investigate membrane-associated processes .

Genomics Studies

Fluorinated benzene derivatives are used in genomics to label DNA or RNA, allowing for the study of gene expression and regulation. The incorporation of fluorine atoms can enhance the stability and binding specificity of nucleic acid probes .

Proteomics Applications

In proteomics, 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene may be utilized as a building block for synthesizing peptides with altered properties. The introduction of fluorine can affect the peptide’s structure, stability, and interaction with other biomolecules, providing insights into protein function and interaction .

Pharmaceutical Research

The pharmaceutical industry investigates fluorinated compounds for their medicinal properties2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene could serve as a precursor in the synthesis of drugs with improved pharmacokinetic and pharmacodynamic profiles due to the unique properties of fluorine atoms in modulating biological activity .

Chemical Synthesis and Material Science

This compound’s chemical properties make it a versatile intermediate in organic synthesis. It can be used to introduce fluorine-containing side chains into more complex molecules, which is valuable in material science for creating fluoropolymers with specific physical properties .

properties

IUPAC Name

2-(1,1-difluoropropyl)-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-2-9(13,14)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILUWLWARMAWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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